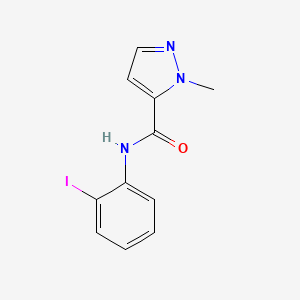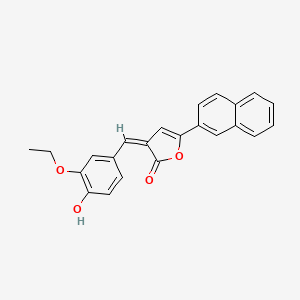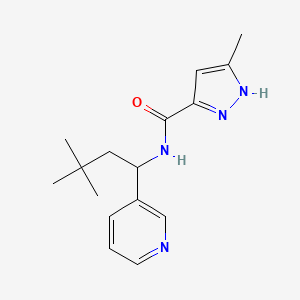
N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide (abbreviated as IPMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPMC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its binding to the sigma-2 receptor, which leads to the induction of apoptosis (programmed cell death) in cancer cells. This compound has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. The exact mechanism by which this compound induces apoptosis is still under investigation, but it is believed to involve the activation of certain signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been reported to have anti-inflammatory effects and to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have low toxicity in normal cells, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high purity and selectivity for the sigma-2 receptor, which makes it a useful tool for studying the mechanism of action of certain enzymes and for imaging and targeting of cancer cells. However, one of the limitations of using this compound is its relatively low water solubility, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in vivo. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify its potential therapeutic applications in cancer treatment. In addition, the development of this compound-based imaging agents for cancer diagnosis and the exploration of its potential applications in other fields, such as neurology and psychiatry, are also promising areas for future research.
合成方法
N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using different methods, including the reaction of 2-iodobenzoic acid with 1-methylpyrazole-5-carboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 2-iodobenzylamine with 1-methylpyrazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Both methods have been reported to yield high purity this compound.
科学研究应用
N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications, including as a ligand for imaging and targeting of cancer cells, as a potential therapeutic agent for cancer treatment, and as a tool for studying the mechanism of action of certain enzymes. This compound has been reported to selectively bind to the sigma-2 receptor, which is overexpressed in various cancer cells, making it a potential target for cancer diagnosis and treatment.
属性
IUPAC Name |
N-(2-iodophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIWFSJJZGUKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5306584.png)
![(3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5306587.png)


![1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5306608.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306624.png)
![(2S*,4S*,5R*)-5-(4-chlorophenyl)-4-({[2-(dimethylamino)ethyl]amino}carbonyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5306638.png)
![4-ethyl-5-{1-[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5306648.png)
![N-benzyl-N-ethyl-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5306653.png)

![(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-oxopyrrolidin-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5306675.png)